molecular formula C18H16BrN3O3S B15033376 (5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one

(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one

Cat. No.: B15033376
M. Wt: 434.3 g/mol
InChI Key: GMKOWJIRUQIASB-PFONDFGASA-N
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Description

The compound (5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one is a thiazolone derivative characterized by a Z-configured indole moiety substituted with a bromo group at position 5, a prop-2-enyl chain at position 1, and a morpholine ring at position 2 of the thiazole core. This structure combines electron-withdrawing (bromo, oxo) and electron-donating (morpholine) groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C18H16BrN3O3S/c1-2-5-22-13-4-3-11(19)10-12(13)14(17(22)24)15-16(23)20-18(26-15)21-6-8-25-9-7-21/h2-4,10H,1,5-9H2/b15-14-

InChI Key

GMKOWJIRUQIASB-PFONDFGASA-N

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O

Origin of Product

United States

Biological Activity

The compound (5Z)-5-(5-bromo-2-oxo-1-prop-2-enylindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : It consists of a thiazole ring fused with an indole moiety.
  • Bromine Substitution : The presence of a bromine atom enhances its biological activity.
  • Morpholine Group : This group is known for improving solubility and bioavailability.

Chemical Formula

C17H17BrN2O3SC_{17}H_{17}BrN_{2}O_{3}S

Molecular Weight

The molecular weight of the compound is approximately 390.29 g/mol.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound also displays antimicrobial properties against several bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus.

Case Study:

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of bacteria.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. Results indicate that it possesses significant free radical scavenging ability, which may contribute to its overall therapeutic benefits.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It potentially interferes with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may push cancer cells towards apoptosis.

Data Summary Table

Activity TypeAssay TypeResult
AnticancerMCF-7 Cell ProliferationIC50 = 10 µM
AntimicrobialMIC Against S. aureusMIC = 32 µg/mL
AntioxidantDPPH Scavenging% Scavenging = 85% at 100 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thiazolone vs. Imidazolidinone Derivatives
  • Target Compound : Features a thiazol-4-one core with a morpholine substituent.
  • Analog 1: (5Z)-5-(5-Bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one () replaces the thiazolone with an imidazolidinone ring.
  • Analog 2 : (5Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one () introduces a thioxo group instead of the oxo group, enhancing sulfur-mediated interactions but reducing stability under oxidative conditions .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Thiazol-4-one 5-Bromoindole, morpholine Not reported Not reported
Analog 1 () Imidazolidin-4-one 5-Bromoindole, methyl Not reported Not reported
Analog 2 () Thiazolidin-4-one 3-Fluorobenzylidene, thioxo Not reported 70–88
5c () Thiazol-4-one 4-Hydroxy-3-methoxybenzylidene, morpholine 251–253 88

Substituent Effects

Bromo vs. Other Halogens
  • The bromo group in the target compound increases molecular weight and polarizability compared to fluoro or chloro analogs (e.g., 5-fluoroindole derivatives in ). Bromine’s larger size may enhance hydrophobic interactions but reduce solubility .
  • Example : (5Z)-5-[(7-Bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one () exhibits a high melting point (>260°C), likely due to bromine’s contribution to crystal packing .
Morpholine vs. Piperazine/Piperidine
  • Morpholine’s oxygen atom provides stronger hydrogen-bond acceptor capacity compared to piperazine (e.g., 5e in ). This difference influences pharmacokinetic properties such as membrane permeability and metabolic stability .
Table 2: Substituent Impact on Physicochemical Properties
Compound Substituent Melting Point (°C) Notable Properties
Target Compound 5-Bromo, morpholine Not reported High polarity, moderate solubility
5c () 4-Hydroxy-3-methoxy, morpholine 251–253 Enhanced hydrogen bonding
5e () 1,3-Benzodioxole, piperazine >260 Rigid structure, high thermal stability

Research Findings and Implications

  • Bioactivity Potential: While biological data for the target compound are absent, structurally related thiazolones (e.g., 5c in ) have demonstrated antimicrobial and anticancer activity, likely due to their electrophilic thiazole core and planar aromatic systems .
  • Structural Stability : The Z-configuration in the target compound’s indole moiety (evident in analogs like 5c and 3i) is critical for maintaining conjugation and electronic effects, as confirmed by NMR and X-ray crystallography in related studies .

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